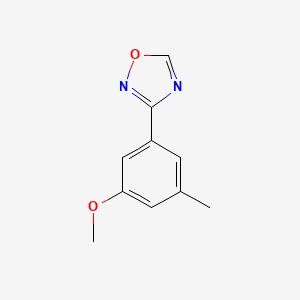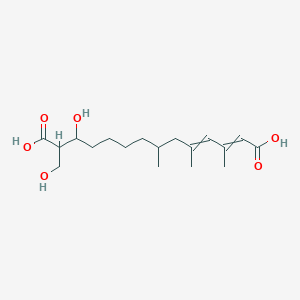
1-(4-Iodophenyl)cyclopropanecarbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Iodophenyl)cyclopropanecarbonyl chloride is a chemical compound with the molecular formula C10H8ClIO and a molecular weight of 306.525 g/mol . It is categorized under carbonyl chlorides and is primarily used in research and industrial applications. This compound is known for its reactivity and is often utilized as a building block in organic synthesis.
準備方法
The synthesis of 1-(4-Iodophenyl)cyclopropanecarbonyl chloride typically involves the reaction of 1-(4-iodophenyl)cyclopropanecarboxylic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the carboxylic acid is converted to the corresponding acyl chloride . The general reaction scheme is as follows:
1-(4-Iodophenyl)cyclopropanecarboxylic acid+SOCl2→1-(4-Iodophenyl)cyclopropanecarbonyl chloride+SO2+HCl
Industrial production methods may involve similar reaction conditions but on a larger scale, with additional purification steps to ensure high purity of the final product.
化学反応の分析
1-(4-Iodophenyl)cyclopropanecarbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The compound can be reduced to 1-(4-iodophenyl)cyclopropane using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: It can be oxidized to form 1-(4-iodophenyl)cyclopropanecarboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common reagents and conditions used in these reactions include bases like pyridine for substitution reactions and solvents like dichloromethane (DCM) for maintaining reaction conditions .
科学的研究の応用
1-(4-Iodophenyl)cyclopropanecarbonyl chloride is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of biologically active molecules and probes for studying biological pathways.
Medicine: It is involved in the synthesis of potential drug candidates and intermediates for medicinal chemistry.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(4-Iodophenyl)cyclopropanecarbonyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form acylated products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with. For example, in medicinal chemistry, it may form amide bonds with amines, leading to the formation of bioactive compounds .
類似化合物との比較
1-(4-Iodophenyl)cyclopropanecarbonyl chloride can be compared with other acyl chlorides and cyclopropane derivatives:
Cyclopropanecarbonyl chloride: Similar in structure but lacks the iodine substituent, making it less reactive in certain substitution reactions.
1-(4-Bromophenyl)cyclopropanecarbonyl chloride: Similar structure with a bromine substituent instead of iodine, leading to different reactivity and applications.
1-(4-Chlorophenyl)cyclopropanecarbonyl chloride: Contains a chlorine substituent, which affects its reactivity and the types of products formed in reactions.
These comparisons highlight the unique reactivity and applications of this compound due to the presence of the iodine atom.
特性
分子式 |
C10H8ClIO |
|---|---|
分子量 |
306.53 g/mol |
IUPAC名 |
1-(4-iodophenyl)cyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C10H8ClIO/c11-9(13)10(5-6-10)7-1-3-8(12)4-2-7/h1-4H,5-6H2 |
InChIキー |
XPLGZNNHYQQDBY-UHFFFAOYSA-N |
正規SMILES |
C1CC1(C2=CC=C(C=C2)I)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-methyl 2-((2S,3R,12bR)-3-ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl)-3-methoxyacrylate](/img/structure/B12441398.png)
![(1S)-1-[2-bis(4-methoxy-3,5-dimethylphenyl)phosphanylcyclopentyl]-N,N-dimethyl-1-phenylmethanamine;iron](/img/structure/B12441407.png)
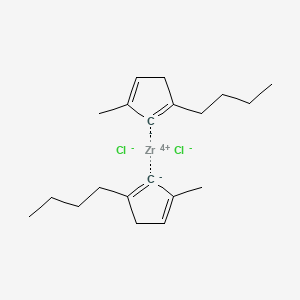
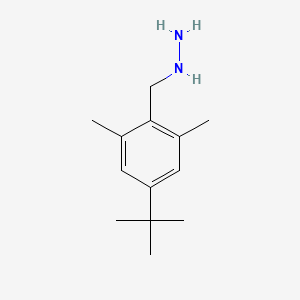
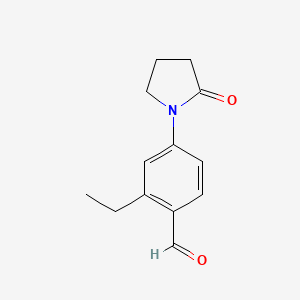
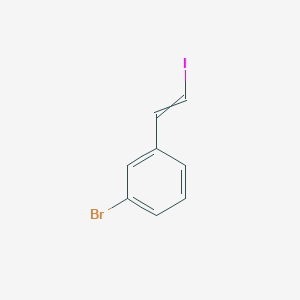
![{1-[1-(3-chlorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]pyrrolidin-2-yl}methanol](/img/structure/B12441453.png)
![3-Tert-butoxycarbonylamino-6-oxa-bicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B12441463.png)
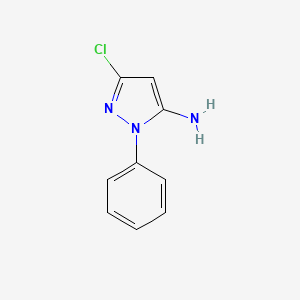

![1-Boc-3-[(4-methyl-piperazin-1-ylpropyl)-amino]-azetidine](/img/structure/B12441485.png)
![4-ethyl-2-[(E)-(2-methoxy-5-nitrophenyl)diazenyl]phenol](/img/structure/B12441500.png)
